molecular formula C18H10O6 B12194319 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one

Cat. No.: B12194319
M. Wt: 322.3 g/mol
InChI Key: GMLZQCDQMOUUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one is a complex organic molecule belonging to the class of chromanones. This compound features a fused tricyclic ring system consisting of two chroman (chromen-2-one) rings linked together by a carbon-carbon bond. Additionally, a hydroxyl group (OH) is present at the 7th position of one of the chroman rings. Chromanones are naturally occurring or synthetic derivatives of chromanone, a molecule found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one can be achieved through various methods. One common approach involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . Another method involves the preparation of derivatives from substituted coumarin-4-acetic acids .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid extraction and ultrasonic-assisted extraction are commonly employed to extract and purify the compound from natural sources .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

    Esterification: The hydroxyl group can react with an acid to form an ester.

    O-alkylation: The hydroxyl group can react with an alkylating agent to form an ether.

    Hydrogen bonding: The hydroxyl group can form hydrogen bonds with other molecules containing hydrogen bond acceptors or donors.

Common Reagents and Conditions

Common reagents used in these reactions include acids for esterification and alkylating agents for O-alkylation. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane and triethylamine .

Major Products Formed

The major products formed from these reactions include esters, ethers, and hydrogen-bonded complexes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel coumarin-based compounds with potential anticancer, antibacterial, and antioxidant activities.

    Biology: Employed in the study of molecular recognition and bioorganic chemistry due to its fluorescent properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticoagulant, and antiviral properties.

    Industry: Utilized in the development of fluorescent chemosensors and materials science applications.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups present in the compound can participate in hydrogen bonding, influencing its solubility and interactions with other molecules. Additionally, the compound’s conjugated system allows for electron delocalization, affecting its reactivity and light absorption properties.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug.

    Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.

    Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.

    Wedelolactone: Used in the treatment of liver disease and septic shock.

Uniqueness

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one is unique due to its fused tricyclic ring system and the presence of hydroxyl groups at specific positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H10O6

Molecular Weight

322.3 g/mol

IUPAC Name

7-hydroxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C18H10O6/c19-10-2-1-9-5-14(18(22)24-15(9)6-10)13-8-17(21)23-16-7-11(20)3-4-12(13)16/h1-8,19-20H

InChI Key

GMLZQCDQMOUUIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.